molecular formula C13H20S2 B8078675 1-(4-Ethylsulfanylbutylsulfanyl)-3-methylbenzene

1-(4-Ethylsulfanylbutylsulfanyl)-3-methylbenzene

Cat. No.: B8078675
M. Wt: 240.4 g/mol
InChI Key: JWURAJYPDHRUBB-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service number 137948550 is a unique chemical entity with various applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound with Chemical Abstracts Service number 137948550 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production of the compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.

Scientific Research Applications

The compound with Chemical Abstracts Service number 137948550 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be used as a probe to study specific biochemical pathways. In medicine, it has potential therapeutic applications, and in industry, it is used in the production of specialized materials.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds: Several compounds are structurally similar to the compound with Chemical Abstracts Service number 137948550. These include compounds with similar functional groups and chemical properties.

Highlighting Uniqueness: The uniqueness of the compound lies in its specific chemical structure and properties, which make it suitable for particular applications. Compared to similar compounds, it may offer advantages such as higher reactivity, selectivity, or stability.

Conclusion

The compound with Chemical Abstracts Service number 137948550 is a versatile chemical entity with significant applications in various fields. Its unique properties and reactivity make it a valuable tool for scientific research and industrial applications. Further studies on its mechanism of action and comparison with similar compounds will continue to enhance our understanding and utilization of this compound.

Properties

IUPAC Name

1-(4-ethylsulfanylbutylsulfanyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20S2/c1-3-14-9-4-5-10-15-13-8-6-7-12(2)11-13/h6-8,11H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWURAJYPDHRUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCCSC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSCCCCSC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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